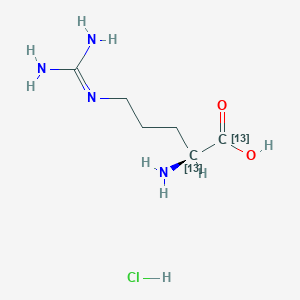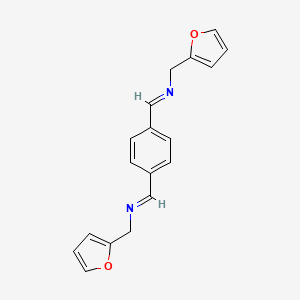![molecular formula C6H8O2 B15074918 6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)
6-Oxabicyclo[3.1.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.1.1]heptan-2-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common route involves the reaction of furan with an appropriate dienophile under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxabicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bicyclic compounds.
Applications De Recherche Scientifique
6-Oxabicyclo[3.1.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a scaffold for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Oxabicyclo[3.1.1]heptan-2-one involves its reactivity towards various chemical reagents. The compound’s bicyclic structure and the presence of the oxygen atom make it a versatile intermediate in organic synthesis. It can participate in ring-opening reactions, nucleophilic additions, and other transformations that are crucial for the formation of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different ring size.
7-Oxabicyclo[4.1.0]heptan-2-one: A related compound with a different ring fusion pattern.
Uniqueness
6-Oxabicyclo[3.1.1]heptan-2-one is unique due to its specific ring size and the presence of an oxygen atom within the bicyclic system. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H8O2 |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
6-oxabicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C6H8O2/c7-5-2-1-4-3-6(5)8-4/h4,6H,1-3H2 |
Clé InChI |
YXLQQLFSEGOUQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2CC1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074837.png)
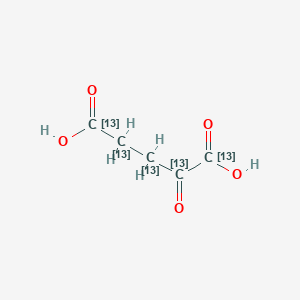
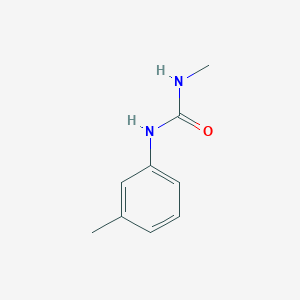
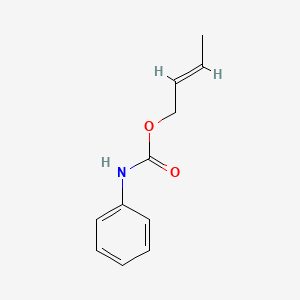

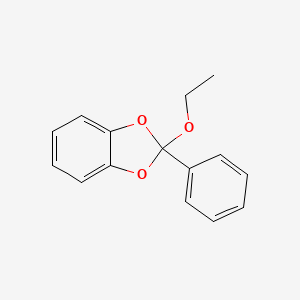

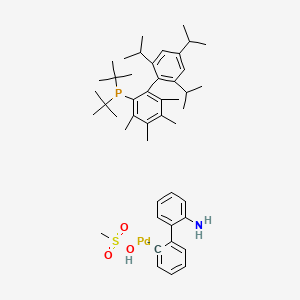
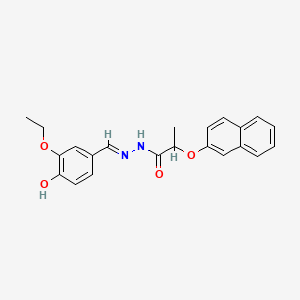
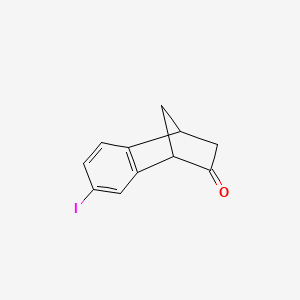
![8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B15074907.png)

